Methylhydroquinone

Descripción general

Descripción

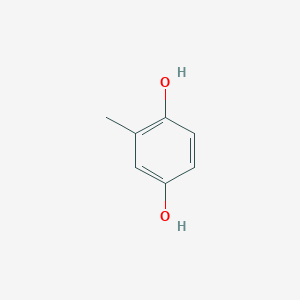

Methylhydroquinone (MHQ; 2-methyl-1,4-benzenediol; CAS 95-71-6) is a dihydroxy aromatic compound with a methyl substituent on the benzene ring. It is a white to off-white crystalline solid with a melting point of 125°C and high water solubility . MHQ exhibits diverse applications, including roles as an antioxidant, antimicrobial agent, and intermediate in chemical synthesis. Its enzymatic production via cytochrome P450 monooxygenases (e.g., P450 BM3 variant M3) has been optimized, achieving total turnover numbers (TTN) of 2182 and product concentrations up to 0.15 g/L . MHQ is also a metabolite in the biodegradation of xenobiotics like fenitrothion and 3-methyl-4-nitrophenol .

Métodos De Preparación

Oxidation-Hydrogenation of Cresol Derivatives

o-Cresol Oxidation to Methylbenzoquinone

A two-step process involves oxidizing o-cresol to methylbenzoquinone using Ti-superoxide catalysts and hydrogen peroxide. At 50–60°C, this step achieves 99% conversion and 91% selectivity . Benzene or toluene serves as the solvent, enabling efficient catalyst recovery via filtration .

Hydrogenation to Methylhydroquinone

The quinone intermediate undergoes hydrogenation with Raney nickel under 0.6 MPa H₂ at 100°C for 10+ hours. This step quantitatively reduces the quinone to MeHQ, with the catalyst reused after separation .

Table 2: Oxidation-Hydrogenation Process Parameters

| Step | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Oxidation (o-cresol) | 50–60°C, Ti-superoxide, H₂O₂ | 99 | 91 |

| Hydrogenation | 100°C, 0.6 MPa H₂, Raney nickel | 100 | 98 |

Heteropolyacid-Catalyzed Methylation

Catalyst Design and Performance

Supported heteropolyacids, such as 40% dodecatungstophosphoric acid (DTP) on montmorillonite (K10), enable efficient methylation of hydroquinone. With benzoquinone as a cocatalyst, this system achieves 100% selectivity for hydroquinone monomethyl ether (HMME), a MeHQ derivative . The reaction mechanism involves:

-

Protonation of methanol on acid sites.

-

Coupling with benzoquinone to form a methoxy intermediate.

Comparative Advantages

-

Selectivity : No di-methylated byproducts form due to site isolation on the solid catalyst .

-

Sustainability : Solid catalysts reduce waste compared to liquid acids.

Solvent and Reaction Engineering Considerations

Solvent Selection

Solvents like toluene (b.p. 110.6°C) and ethyl acetate (b.p. 77°C) facilitate product extraction and catalyst recycling . High-boiling solvents (e.g., diethylene glycol) are avoided due to separation challenges.

Table 3: Solvent Properties in MeHQ Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability |

|---|---|---|---|

| Toluene | 110.6 | 2.38 | Extraction |

| Ethyl Acetate | 77 | 6.02 | Catalyst Washing |

| Benzene | 80.1 | 2.28 | Limited Use |

Temperature and Pressure Effects

-

Demethylation : Elevated temperatures (200–250°C) favor kinetic control but risk side reactions .

-

Hydrogenation : Moderate pressures (0.6 MPa) balance safety and reaction efficiency .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Acid-Catalyzed Demethylation : High yields (45–52%) with para-dimethoxybenzene but requires energy-intensive temperatures .

-

Oxidation-Hydrogenation : Near-quantitative yields but involves multi-step processing .

-

Heteropolyacid Catalysis : Ideal for selective methylation but limited to derivative synthesis .

Análisis De Reacciones Químicas

La metilhidroquinona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas, que son intermediarios importantes en muchos procesos químicos.

Reducción: Puede reducirse para formar hidroquinonas, que se utilizan en diversas aplicaciones.

Sustitución: Puede experimentar reacciones de sustitución electrofílica debido a la presencia de grupos hidroxilo en el anillo de benceno.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methylhydroquinone is characterized by the chemical formula and is classified as a phenolic compound. Its structure includes a methyl group attached to the benzene ring of hydroquinone, enhancing its reactivity and stability. This modification allows it to serve as an effective antioxidant and stabilizer in various applications.

Industrial Applications

1. Stabilizer in Polymers:

this compound is extensively used as a stabilizer in acrylics and unsaturated polyesters. It prevents the formation of peroxides during the storage of these materials, thus prolonging their shelf life and maintaining their quality .

2. Antioxidant for Fats and Oils:

It acts as an antioxidant for fatty esters, linseed oil, and other non-food fats, inhibiting oxidative degradation that can compromise product integrity .

3. Polymerization Inhibitor:

In the polymer industry, it serves as a polymerization inhibitor, preventing unwanted reactions during the storage and transportation of specific monomers . This function is crucial in ensuring the performance of materials used in coatings, adhesives, and sealants.

4. Intermediate in Chemical Synthesis:

this compound is utilized as a reactant in synthesizing various compounds, including:

- Semiflexible thermotropic polyesters.

- Sesquiterpenes like (±)-helibisabonol A.

- Polymeric materials such as poly{hexakis[(methyl)(4-hydroxyphenoxy)]cyclotriphosphazene} .

Medicinal Applications

1. Angiogenesis Inhibition:

this compound has been identified as an angiogenesis inhibitor, showing potential in therapeutic applications for diseases characterized by excessive blood vessel formation, such as certain cancers and ocular disorders .

2. Anti-inflammatory Properties:

The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions where inflammation plays a critical role .

3. Pharmacokinetics:

Research indicates that this compound can be analyzed for pharmacokinetic studies due to its interactions with biological systems . Its ability to form covalent adducts with DNA suggests implications for genetic research and toxicology studies .

Environmental Impact

This compound can be released into the environment through industrial processes. Its presence raises concerns regarding potential ecological effects; thus, understanding its behavior in different environments is crucial for assessing risks associated with its use .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Industrial | Stabilizer in acrylics | Prevents peroxide formation |

| Antioxidant for fats and oils | Inhibits oxidative degradation | |

| Polymerization inhibitor | Extends shelf life of monomers | |

| Intermediate for chemical synthesis | Enables production of diverse compounds | |

| Medicinal | Angiogenesis inhibitor | Potential treatment for cancer |

| Anti-inflammatory agent | Reduces inflammation | |

| Pharmacokinetic studies | Analyzes interactions with biological systems | |

| Environmental | Industrial release | Requires monitoring for ecological impact |

Case Studies

- Angiogenesis Inhibition Study: A study demonstrated that this compound effectively inhibited angiogenesis in vitro by interfering with the Akt signaling pathway, suggesting its potential use in cancer therapies .

- Oxidative Stress Research: Research indicated that this compound could mitigate oxidative DNA damage caused by environmental toxins like toluene, pointing to its protective role in reproductive health .

- Polymer Stability Testing: Various experiments have shown that incorporating this compound into acrylic formulations significantly enhances stability against thermal and oxidative degradation compared to formulations without it .

Mecanismo De Acción

El mecanismo de acción de la metilhidroquinona implica su capacidad para sufrir reacciones redox. Puede actuar como un agente oxidante o reductor, dependiendo de las condiciones. En sistemas biológicos, puede inhibir el crecimiento de células al interferir con los procesos redox celulares e inducir estrés oxidativo . Esto la convierte en una posible candidata para aplicaciones terapéuticas en el tratamiento del cáncer.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hydroquinone (1,4-Benzenediol)

- Structure and Properties: Hydroquinone lacks the methyl group present in MHQ, resulting in a simpler structure (CAS 123-31-9; MP 171–175°C). It is widely used in photography and cosmetics but has stricter regulatory limits due to toxicity concerns .

- Reactivity: Unlike MHQ, hydroquinone undergoes direct oxidation to 1,4-benzoquinone. MHQ’s methyl group stabilizes intermediates, altering reaction pathways; for example, MHQ oxidizes to methylbenzoquinone with 95% selectivity using H₂O₂ .

- Biological Activity: Hydroquinone exhibits lower lipid peroxidation inhibition (IC₅₀ ~2.6 µM for Trolox vs. 14.5 µM for MHQ derivatives) .

Prenylated Hydroquinones

- Structure: Prenyl groups (e.g., in 1-O-methyl-2-[(2′E)-diprenyl]-hydroquinone from Piper crassinervium) enhance lipophilicity, improving membrane interaction.

- Antioxidant Capacity: Prenylated MHQ derivatives show superior radical scavenging in DPPH assays (93–97% activity at 230 µM) compared to non-prenylated analogs. However, their IC₅₀ for lipid peroxidation (14.5 µM) remains lower than α-tocopherol (IC₅₀ 2.6 µM) .

- Synthesis : Prenylated derivatives require complex biosynthesis pathways, whereas MHQ is efficiently produced via enzymatic hydroxylation of toluene .

Methylbenzoquinone

- Structure and Synthesis: Methylbenzoquinone (oxidation product of MHQ) shares the methyl substituent but lacks hydroxyl groups. It is synthesized via MHQ oxidation with H₂O₂ (59% yield) .

- Applications : Used in redox chemistry and polymer production, contrasting with MHQ’s role in antimicrobial and antioxidant formulations .

1-Hydroxy-2-methylanthraquinone

- Structure: Features an anthraquinone backbone with hydroxyl and methyl groups.

- Applications : Primarily used in dyes and pharmaceuticals, differing from MHQ’s focus on biodegradation and enzymatic synthesis .

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS No. | Formula | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|

| Methylhydroquinone | 95-71-6 | C₇H₈O₂ | 125 | High |

| Hydroquinone | 123-31-9 | C₆H₆O₂ | 171–175 | Moderate |

| Methylbenzoquinone | 553-97-7 | C₇H₆O₂ | 68–70 | Low |

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | Lipid Peroxidation IC₅₀ (µM) |

|---|---|---|

| This compound derivatives | 93–97 (230 µM) | 14.5 |

| α-Tocopherol | 95 (230 µM) | 2.6 |

| Trolox | N/A | 2.6 |

| Prenylated hydroquinones | 80 (58 µM) | 26.4–63.1 |

Key Research Findings

- Antimicrobial Activity: MHQ in Macrotermes bellicosus extracts inhibits Staphylococcus aureus, comparable to hydroquinone but with enhanced stability due to the methyl group .

- Biodegradation: Burkholderia strains metabolize 3-methyl-4-nitrophenol to MHQ via plasmid-encoded pathways, a route absent in hydroquinone degradation .

Actividad Biológica

Methylhydroquinone (MHQ) is a derivative of hydroquinone, recognized for its significant biological activities, particularly in antioxidant defense and potential therapeutic applications. This article explores the biological activity of MHQ through various studies, highlighting its antioxidant properties, metabolic pathways, and implications in health and disease.

Antioxidant Properties

MHQ exhibits strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. Several studies have demonstrated its capacity to scavenge free radicals and inhibit lipid peroxidation.

- Radical Scavenging Activity : In assays measuring radical scavenging, MHQ demonstrated effective inhibition of reactive oxygen species (ROS). For instance, in the DPPH assay, MHQ showed an IC50 value of approximately 14.5 μM, indicating potent radical scavenging capabilities comparable to well-known antioxidants like α-tocopherol .

- Lipid Peroxidation Inhibition : MHQ has been shown to inhibit lipid peroxidation in various models. In a study utilizing rat liver microsomes, MHQ exhibited an IC50 value of 2.22 μM for lipid peroxidation inhibition, demonstrating its effectiveness against oxidative damage .

Metabolic Pathways

MHQ is also involved in metabolic processes within microorganisms. It serves as an intermediate in the degradation of fenitrothion by certain bacterial strains such as Burkholderia sp. NF100. The catabolic gene responsible for this degradation pathway has been identified as mhq, highlighting the compound's role in bioremediation .

Case Studies and Research Findings

- Antitumor Activity : Research has indicated that structural modifications of hydroquinone derivatives can enhance their antitumor activity. For example, compounds derived from MHQ exhibited increased cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of non-modified hydroquinones .

- Toxicity Assessments : Despite its beneficial properties, MHQ's toxicity has been a concern. Studies have shown that hydroquinone derivatives can induce genotoxic effects in mammalian cells, leading to DNA damage and potential carcinogenic outcomes . The toxicity profile emphasizes the need for careful consideration when evaluating the therapeutic use of MHQ.

- Environmental Impact : The environmental toxicity of hydroquinones, including MHQ, has been documented. Hydroquinones are significantly more toxic to aquatic organisms than other phenolic compounds, with acute toxicity values indicating potential risks to aquatic ecosystems .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for synthesizing and characterizing methylhydroquinone in laboratory settings?

- Methodological Answer :

- Synthesis : this compound can be synthesized via electrophilic substitution or catalytic methylation of hydroquinone. Ensure purity by recrystallization in ethanol or methanol.

- Characterization : Use GC-MS (Gas Chromatography-Mass Spectrometry) to identify fragmentation patterns (e.g., m/z 143 and 183 ions indicative of aldehyde groups) and NMR (¹H/¹³C) to confirm structural isomers. For example, trimethylsilylated derivatives help resolve stereoisomers in chromatograms .

- Purity Assessment : Conduct HPLC with UV detection (λ = 280 nm) and compare retention times against certified standards.

Q. How can this compound be reliably detected in biological or environmental samples?

- Methodological Answer :

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for biological matrices (e.g., urine, blood) or liquid-liquid extraction for environmental samples.

- Quantification : Employ HPLC-UV/Vis or LC-MS/MS for high sensitivity (detection limits ≤ 0.1 ppm). For microbial degradation studies, track intermediates like methyl-4-hydroxymuconic acid semialdehyde via GC-MS fragmentation patterns .

- Quality Control : Include internal standards (e.g., deuterated hydroquinone) and validate recovery rates (≥85%) across replicates .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's biodegradation pathways in microbial communities?

- Methodological Answer :

- Model Systems : Use mixed microbial consortia (e.g., Sphingomonas spp.) in batch reactors with this compound as the sole carbon source. Monitor degradation kinetics via OD600 and metabolite profiling .

- Metabolic Division of Labor (MDOL) : Apply dual-species models (e.g., Escherichia coli and Pseudomonas putida) to simulate substrate privatization. Use RNA-seq to identify upregulated genes (e.g., dioxygenases) during degradation .

- Analytical Validation : Combine stoichiometric modeling (e.g., flux balance analysis) with LC-HRMS to quantify pathway intermediates and validate carbon flux .

Q. How can researchers resolve contradictory data on this compound's photostability and toxicity in dermatological studies?

- Methodological Answer :

- Photostability Assays : Exclude UV-sensitive batches by pre-screening with HPLC-PDA (Photodiode Array) under controlled UV irradiation (λ = 310–400 nm). Track degradation products like quinones .

- Toxicity Testing : Use epidermal keratinocyte models (e.g., HaCaT cells) for dose-response studies (0.1–10 mM). Measure ROS generation via fluorescent probes (e.g., DCFH-DA) and validate with ELISA for inflammatory markers (IL-6, TNF-α) .

- Statistical Reconciliation : Apply multivariate analysis (ANOVA with Tukey post-hoc) to account for inter-subject variability in patch test data .

Q. What strategies mitigate reproducibility challenges in enzymatic studies of this compound cleavage?

- Methodological Answer :

- Enzyme Purification : Isolate hydroquinone dioxygenase via affinity chromatography (Ni-NTA for His-tagged enzymes) and confirm activity via UV-Vis (absorbance at 340 nm for NADH oxidation) .

- Reaction Optimization : Standardize buffer conditions (pH 7.4, 25°C) and cofactors (Fe²⁺, ascorbate). Use stopped-flow spectroscopy to capture transient intermediates.

- Data Validation : Replicate experiments across ≥3 independent enzyme batches and report ICC (Intraclass Correlation Coefficient) for activity measurements (target ICC ≥ 0.8) .

Q. Methodological Best Practices

- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details (e.g., synthetic protocols) into supplementary files and citing all analytical validation steps .

- Ethical Compliance : For toxicology studies, follow ICH guidelines for human/animal ethics, including informed consent and IRB approval .

Propiedades

IUPAC Name |

2-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHDIAIOKMXOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020876 | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid with a slight odor; [Eastman Chemical MSDS] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-71-6 | |

| Record name | Methylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332W51E0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.